Allylhydrazine hydrochloride

Description

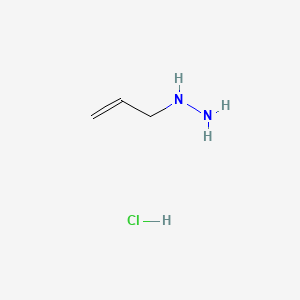

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

prop-2-enylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2.ClH/c1-2-3-5-4;/h2,5H,1,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGPATVPEGLIAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7422-78-8 (Parent) | |

| Record name | Hydrazine, allyl-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052207837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2020050 | |

| Record name | Allylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70629-62-8, 52207-83-7 | |

| Record name | Hydrazine, 2-propenyl-, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70629-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, allyl-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052207837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Optimization Strategies for Allylhydrazine Hydrochloride

Classical Synthetic Routes and Their Limitations

Traditional methods for synthesizing allylhydrazine (B1197363) have been utilized for decades, but they are often hampered by issues of selectivity and reproducibility. researchgate.net

The most conventional method for preparing allylhydrazine involves the direct allylation of hydrazine (B178648) hydrate (B1144303) with an allyl halide, such as allyl bromide or allyl chloride. researchgate.netumich.edu This nucleophilic substitution reaction, in theory, provides a straightforward path to the desired product. Reports have indicated moderate to satisfactory yields, with some studies claiming yields of 57% with allyl bromide and 70% with allyl chloride. researchgate.netumich.edu The reaction is typically performed in an alcoholic solution, and the resulting allylhydrazine can be isolated as its hydrochloride salt. dtic.mil

However, the direct alkylation of hydrazine is a complex process. Hydrazine possesses two nucleophilic nitrogen atoms, and the resulting mono-substituted product, allylhydrazine, can undergo further allylation. This leads to the formation of di- and even tri-substituted products, complicating the purification process and reducing the yield of the desired monoallylhydrazine. umich.edudtic.mil

A significant drawback of the classical allylation of hydrazine hydrate is the lack of selectivity, which leads to the formation of a mixture of mono- and di-substituted products. researchgate.netumich.edu The separation of these byproducts from allylhydrazine is challenging due to their similar physicochemical properties. researchgate.net This issue of low selectivity directly impacts the reproducibility of the synthesis, making it difficult to consistently obtain high-purity allylhydrazine. researchgate.netumich.edu

Furthermore, the basicity of the mono- and unsymmetrically di-substituted hydrazines is greater than that of hydrazine itself, which can influence the reaction pathway. dtic.mil The reaction conditions, including the choice of solvent and base, can also affect the product distribution. For instance, the use of a weak base may not be sufficient to neutralize the acid formed during the reaction, potentially leading to the formation of undesired salts and inhibiting further reaction. umich.edu These factors contribute to the difficulties in achieving selective and reproducible outcomes with traditional methods.

Modern and Optimized Synthetic Approaches

To address the limitations of classical methods, researchers have developed more advanced and optimized synthetic strategies. These modern approaches focus on improving selectivity, increasing yields, and incorporating principles of sustainable chemistry.

A highly effective strategy for overcoming the selectivity issues in hydrazine alkylation is the use of protecting groups. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the amino functionality. semanticscholar.org By protecting one or more of the nitrogen atoms in hydrazine, the reaction can be directed to achieve mono-allylation with high selectivity.

Several Boc-protected hydrazines have been utilized in the synthesis of allylhydrazine, including tert-butoxycarbonylhydrazine (Boc-hydrazine), 1,2-bis-Boc-hydrazine, and 1,1,2-tri-Boc-hydrazine. umich.edu The choice of the Boc-protected starting material and the reaction conditions significantly influences the outcome.

Table 1: Comparison of Different Boc-Hydrazine Starting Materials for Allylhydrazine Synthesis

| Starting Material | Allylating Agent | Key Conditions | Product(s) | Yield | Citation |

|---|---|---|---|---|---|

| Boc-hydrazine | Allyl bromide | Triethylamine | Inhibited reaction | - | umich.edu |

| Boc-hydrazine | Allyl bromide | Sodium hydrogen carbonate | 1,1-diallyl-2-Boc-hydrazine HBr salt | 56% | umich.edu |

| 1,2-bis-Boc-hydrazine | Allyl bromide | Phase transfer catalysis | Monoallyl and diallyl products (depending on scale) | 50% (monoallyl) | researchgate.netumich.edu |

Phase transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. ijirset.comwikipedia.org In the context of allylhydrazine synthesis, PTC can enhance reaction rates and improve efficiency. umich.edu

This methodology has been successfully applied to the allylation of Boc-protected hydrazines. For instance, the allylation of 1,2-bis-Boc-hydrazine and 1,1,2-tri-Boc-hydrazine has been carried out under phase transfer catalytic conditions, using a system such as 5% sodium hydroxide (B78521) in toluene (B28343) with a phase transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS). umich.edu The use of PTC can lead to faster reactions and good yields, making it an attractive option for optimizing the synthesis of allylhydrazine precursors. umich.eduijirset.com

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org In the synthesis of hydrazines and their derivatives, there is a growing emphasis on developing more environmentally benign methods.

Key green chemistry principles applicable to allylhydrazine synthesis include waste prevention, atom economy, and the use of safer solvents and reagents. wikipedia.org For example, traditional allylation reactions often generate significant salt waste. rsc.org Alternative approaches, such as using allyl alcohol instead of allyl halides, are considered greener as the only byproduct is water. rsc.org

Furthermore, the development of solvent-free reaction conditions represents a significant step towards greener synthesis. semanticscholar.org Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net While specific examples for allylhydrazine hydrochloride are still emerging, the broader trend in hydrazine chemistry points towards the increasing adoption of these principles to create more sustainable synthetic routes. researchgate.netrsc.org This includes replacing toxic catalysts and solvents with less hazardous and recyclable alternatives. dynamicscience.com.au

Reaction Conditions and Yield Optimization

The synthesis of allylhydrazine, the precursor to this compound, presents notable challenges, primarily concerning selectivity, reproducibility, and yield. researchgate.net Research has explored various strategies to overcome the limitations of classical methods, which are often plagued by the formation of multiple substitution products. researchgate.netumich.edu

The conventional approach to synthesizing allylhydrazine involves the direct allylation of hydrazine hydrate using an allyl halide, such as allyl bromide or allyl chloride. researchgate.netumich.edu While this method is straightforward, it typically results in moderate yields, reported to be between 57% and 70%. researchgate.netumich.edu A significant drawback is the lack of selectivity, leading to the co-formation of di- and tri-substituted hydrazines, which complicates purification. researchgate.net One documented procedure involves maintaining the reaction temperature between 37-40°C during the addition of allyl bromide to hydrazine monohydrate. researchgate.net Optimization of reaction conditions like temperature, pressure, and reactant concentrations is a general strategy to enhance product yield and minimize side reactions. deskera.com

Table 1: Comparison of Synthesis Strategies for Allylhydrazine

| Strategy | Reactants | Key Conditions | Reported Yield | Key Findings/Challenges |

|---|---|---|---|---|

| Classical Method | Hydrazine hydrate, Allyl halide (e.g., Allyl bromide) | Temperature maintained at 37-40°C | 57-70% researchgate.netumich.edu | Low selectivity and reproducibility; formation of di- and tri-substituted byproducts. researchgate.net |

| Protecting Group Strategy | 1,1,2-tri-Boc-hydrazine, Allyl bromide | Phase transfer catalysis for allylation; Trifluoroacetic acid for deprotection | 82% (allylation), 97% (deprotection) umich.edu | Overcomes selectivity issues of the classical method, leading to considerably improved yields. researchgate.netumich.edu |

Isolation and Purity Assessment Techniques for Research Applications

The isolation and purification of allylhydrazine following synthesis require careful consideration due to the nature of the compound and its potential byproducts. A primary challenge in the isolation process is the separation of allylhydrazine from 1,1-diallylhydrazine, a common byproduct in classical synthesis routes. ut.ee These two compounds exhibit similar physico-chemical properties, which renders separation by distillation inefficient. researchgate.netut.ee Furthermore, the good solubility of allylhydrazine in water can complicate extraction procedures. researchgate.net

Despite these challenges, several techniques are employed for its isolation. Solvent extraction is a common first step, using organic solvents such as ethyl ether or chloroform (B151607) to separate the product from the aqueous reaction mixture. umich.edu Distillation is then often used to remove the solvent and further purify the allylhydrazine free base before its conversion to the hydrochloride salt. umich.edu The final step typically involves reacting the purified allylhydrazine base with hydrochloric acid, followed by crystallization to obtain the solid this compound salt. This is analogous to methods used for similar compounds where the hydrochloride salt is isolated by filtration from a cold solution. google.com

Assessing the purity of the final this compound product is critical for research applications. A suite of analytical methods is available for this purpose, each providing different types of information.

Chromatographic Techniques:

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of the synthesis reaction in real-time. umich.edu In the case of allylhydrazine synthesis, spots can be visualized under UV light or by staining with an agent like phosphomolybdic acid. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique is used to analyze the composition of the crude product, confirming the identity of the desired allylhydrazine and identifying byproducts like diallylhydrazine. umich.edu

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for purity assessment of hydrazine derivatives. google.comgoogle.com It excels at separating the main compound from trace impurities, providing a quantitative measure of purity. google.com

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are indispensable for confirming the chemical structure of the synthesized allylhydrazine and its intermediates. umich.eduresearchgate.net

UV-Vis Spectroscopy: This method can be adapted for quantitative analysis. For instance, UV-Vis spectroscopy coupled with a chromogenic agent like phosphomolybdic acid (PMA) is a viable technique for quantifying the compound in reaction mixtures.

Physical and Other Methods:

Melting Point Determination: A pure crystalline solid has a sharp, well-defined melting point. Impurities typically cause the melting point to be lower and occur over a broader range, making this a simple yet effective test for purity. moravek.com

Table 2: Purity Assessment Techniques for this compound

| Technique | Principle | Application in Research |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary and a mobile phase. umich.edu | Monitoring reaction progress and preliminary purity checks. researchgate.netumich.edu |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility followed by mass-to-charge ratio analysis for identification. umich.edu | Identification of product and byproducts in the reaction mixture. umich.edu |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation in a liquid mobile phase under high pressure. google.comgoogle.com | Quantitative assessment of purity and detection of trace impurities. google.comgoogle.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. umich.eduresearchgate.net | Unambiguous structural confirmation of the final product and intermediates. umich.edu |

| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by the compound. | Quantitative analysis, often with the use of a chromogenic agent. |

| Melting Point Determination | Identification of the temperature at which a solid becomes a liquid. moravek.com | Assessing the purity of the final crystalline solid product. moravek.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,1,2-tri-Boc-hydrazine |

| 1,1-diallylhydrazine |

| 1-allyl-1,2,2-tri-Boc-hydrazine |

| Allyl bromide |

| Allyl chloride |

| Allylhydrazine |

| This compound |

| Chloroform |

| Ethyl ether |

| Hydrazine |

| Hydrazine hydrate |

| Hydrazine monohydrate |

| Hydrochloric acid |

| Phosphomolybdic acid |

Chemical Reactivity and Mechanistic Investigations of Allylhydrazine Hydrochloride

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group in allylhydrazine (B1197363) is nucleophilic, readily reacting with various electrophilic species. This reactivity is central to many of its synthetic applications.

Nucleophilic Substitution Reactions with Electrophilic Centers

The hydrazine moiety of allylhydrazine can act as a nucleophile in substitution reactions, displacing leaving groups from electrophilic centers. These reactions are fundamental for the formation of new nitrogen-carbon and nitrogen-heteroatom bonds. For instance, allylhydrazine can react with alkyl halides in a nucleophilic aliphatic substitution reaction. wikipedia.org However, the reaction of ammonia (B1221849) or primary amines with alkyl halides can be complicated by the tendency of the product to react further with the alkylating agent, leading to mixtures of primary, secondary, and tertiary amines. wikipedia.org

Palladium-catalyzed allylic substitution of allyl acetates with arylhydrazines as nucleophiles provides a method for the synthesis of N,N-disubstituted hydrazines under mild conditions with high regioselectivity. organic-chemistry.org This approach tolerates reactive functional groups such as chlorides, bromides, and iodides. organic-chemistry.org Furthermore, a bimolecular nucleophilic substitution (SN2) reaction at the amide nitrogen atom using O-tosyl hydroxamates as electrophiles and various amines as nucleophiles offers a novel strategy for synthesizing hydrazide derivatives. nih.gov This method is noted for its mild conditions and broad substrate scope. nih.gov

Condensation Reactions with Carbonyl Compounds (e.g., Hydrazone Formation)

Allylhydrazine readily undergoes condensation reactions with aldehydes and ketones to form hydrazones. wikipedia.orgquora.com This reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The formation of the hydrazone functional group is a result of the condensation of a hydrazine with an aldehyde or a ketone. researchgate.net

The mechanism of hydrazone formation from a carbonyl and a hydrazine compound proceeds through a nucleophilic addition to the carbonyl group, forming a tetrahedral intermediate, which then dehydrates to yield the hydrazone. researchgate.netlibretexts.org These reactions are often catalyzed by a small amount of acid. researchgate.net Hydrazones are intermediates in the Wolff-Kishner reduction, a reaction that converts a carbonyl group into a methylene (B1212753) group. wikipedia.orglibretexts.org

| Reactants | Product Type | Key Features |

|---|---|---|

| Allylhydrazine + Aldehyde/Ketone | Allylhydrazone | Formation of a C=N bond, elimination of water. wikipedia.orgquora.com |

| Phenylhydrazine (B124118) + Reducing Sugar | Osazone | Used to differentiate monosaccharides. wikipedia.org |

| α-Amino acid phenylhydrazides + Aldehydes/Ketones | 3-(Phenylamino)imidazolidin-4-one derivatives | Formation of a heterocyclic ring system. researchgate.net |

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the hydrazine moiety in allylhydrazine can be alkylated or acylated. N-alkylation involves the reaction with alkylating agents, such as alkyl halides, to form substituted hydrazines. wikipedia.org The reaction of amines with alkyl halides is a classic example of nucleophilic aliphatic substitution. wikipedia.org Industrially, N-alkylation is often carried out using alcohols as alkylating agents in the presence of catalysts. wikipedia.org A method for the selective alkylation of hydrazine derivatives involves the formation of a nitrogen dianion intermediate, which then reacts with alkyl halides. organic-chemistry.orgd-nb.info

N-acylation is the process of introducing an acyl group onto a nitrogen atom and is a common method for the protection of amino groups or for the synthesis of amides. nih.gov N-acylation reactions are widely utilized in organic synthesis and are crucial in the preparation of many pharmaceuticals. nih.govrsc.org Acyl hydrazides can be synthesized through the reaction of activated amides with hydrazine under transition-metal-catalyst-free conditions. organic-chemistry.org Furthermore, a three-component reaction of activated amides, hydrazine, and carbonyl compounds can be used for the synthesis of hydrazones. organic-chemistry.org

| Reaction Type | Reagents | Product | Significance |

|---|---|---|---|

| N-Alkylation | Allylhydrazine + Alkyl Halide | N-Alkylallylhydrazine | Forms substituted hydrazines. wikipedia.org |

| N-Acylation | Allylhydrazine + Acyl Chloride/Anhydride | N-Acylallylhydrazine | Synthesizes amides and protects amino groups. nih.gov |

Electrophilic Reactivity of the Allyl Group

The carbon-carbon double bond of the allyl group in allylhydrazine is susceptible to attack by electrophiles, leading to a variety of addition and cycloaddition reactions.

Electrophilic Addition Reactions to the Carbon-Carbon Double Bond

The double bond in the allyl group can undergo electrophilic addition reactions. byjus.com In these reactions, an electrophile attacks the π electrons of the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. byjus.comlibretexts.org The addition of hydrogen halides (HX) to alkenes is a classic example of this type of reaction. byjus.com

The regioselectivity of electrophilic addition to unsymmetrical alkenes is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom that has the greater number of hydrogen atoms. byjus.com Conjugated dienes also undergo electrophilic addition, but often yield a mixture of 1,2- and 1,4-addition products due to the formation of a resonance-stabilized allylic carbocation. openstax.org

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The allyl group of allylhydrazine can participate in cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org A notable example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. libretexts.org In this type of reaction, a 1,3-dipole reacts with a dipolarophile (in this case, the allyl group) to form a five-membered ring. libretexts.org

[3+2] cycloaddition reactions are a powerful tool for the synthesis of five-membered carbocycles and heterocycles. nih.gov For example, N-tosylhydrazones can act as 1,3-dipolar species in cycloaddition reactions to form various heterocyclic compounds. researchgate.net These reactions can be highly stereospecific and are valuable in the synthesis of complex molecules and natural products. beilstein-journals.org

Oxidation and Reduction Pathways

The chemical reactivity of allylhydrazine hydrochloride is significantly influenced by the hydrazine moiety, which can undergo various oxidation and reduction reactions. The nitrogen atoms in hydrazine possess lone pairs of electrons, making them susceptible to oxidation.

N₂H₄ → N₂ + 4H⁺ + 4e⁻

For allylhydrazine, a similar pathway is expected, where the hydrazine group is oxidized to generate nitrogen gas. The presence of the allyl group may influence the reaction intermediates and products depending on the reaction conditions.

Reduction: While hydrazines are more commonly known as reducing agents, the reduction of the hydrazine moiety itself is less common unless it is part of a larger unsaturated system, such as a hydrazone. The primary application related to reduction involves the cleavage of the N-N bond. However, the allyl group's double bond can undergo reduction. Standard catalytic hydrogenation methods, for example, could potentially reduce the C=C double bond of the allyl group to a propyl group, forming propylhydrazine (B1293729) hydrochloride, though this specific reaction is not extensively detailed in the provided literature.

Electrochemical studies provide insight into the redox behavior of related compounds. The table below summarizes key parameters from electrochemical investigations of hydrazine derivatives.

| Compound | Electrode | Technique | Key Finding | Detection Limit |

|---|---|---|---|---|

| Hydrazine | Nanoporous Gold (NPG) | Hydrodynamic Chronoamperometry | Demonstrated high sensitivity and surface-confined behavior. nih.gov | 4.37 nM nih.gov |

| Hydrazine | Cobalt Pentacyanonitrosylferrate Modified Carbon Paste | Cyclic Voltammetry | Two metal centers are involved in the electrooxidation process. scispace.com | 2.38 x 10⁻⁴ mol L⁻¹ scispace.com |

| Phenylhydrazine | Solid Microelectrodes | Cyclic Voltammetry | Exhibited a single anodic diffusion-controlled, irreversible peak. iosrjournals.org | Not Specified |

Rearrangement Reactions Involving Allylhydrazine Structures

Allylhydrazine and its derivatives, particularly N-allylhydrazones, are known to undergo sigmatropic rearrangements. wikipedia.org A sigmatropic reaction is a pericyclic process where one sigma (σ) bond migrates across a π-electron system in an intramolecular fashion. wikipedia.org The most relevant of these for allylhydrazine structures is the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. proquest.comrsc.orglibretexts.org

The organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an N-allylhydrazone, formed by the condensation of allylhydrazine with an aldehyde or ketone, is a powerful C-C bond-forming reaction. proquest.com This reaction proceeds through a highly ordered, chair-like six-membered transition state. proquest.comlibretexts.org The rearrangement results in the formation of a labile monoalkyldiazine intermediate, which subsequently loses dinitrogen gas (N₂) to yield a final product that contains no trace of the original hydrazone functionality. proquest.com This process is often referred to as a "traceless" bond construction. nih.gov

These rearrangements can be promoted thermally or through catalysis. proquest.comrsc.org Brønsted or Lewis acids can catalyze the reaction, with triflimide (Tf₂NH) being identified as an effective catalyst. proquest.comnih.govrsc.org Palladium-catalyzed rearrangements of N-tosylhydrazones bearing allyl ethers have also been developed, which involve the cleavage of a C-O bond and the formation of a C-N bond. frontiersin.orgnih.gov

The general mechanism can be summarized as:

Formation of an N-allylhydrazone from allylhydrazine and a carbonyl compound.

A organic-chemistry.orgorganic-chemistry.org-sigmatropic shift occurs, migrating the allyl group from the nitrogen to the carbon atom.

This forms an azo intermediate (monoalkyldiazine).

The azo intermediate undergoes tautomerization followed by the elimination of stable dinitrogen gas to form the final rearranged product.

This type of rearrangement allows for the construction of complex molecular frameworks from simple precursors. nih.gov

Radical Reactions and Intermediates

Hydrazine derivatives are well-established precursors for generating radical intermediates. nih.govrsc.org These reactions can be initiated thermally, photochemically, electrochemically, or through the action of oxidizing agents. nih.govrsc.org The oxidative activation of hydrazines can lead to the formation of various radical species. nih.gov

For allylhydrazine, radical formation can occur at the hydrazine moiety. The initial step often involves the abstraction of a hydrogen atom from one of the nitrogen atoms to form a hydrazinyl radical (R-NH-N•H). This species can undergo further reactions. A common pathway for substituted hydrazines is the formation of aryl or alkyl radicals. For example, aryl hydrazines can be converted into aryl radicals using catalytic iodine in the open air or through other oxidative methods. nih.govacs.org These aryl radicals can then be trapped by other molecules in the reaction mixture. nih.gov

In the context of allylhydrazine, the formation of an allyl radical is a plausible outcome, especially under conditions that favor N-N bond cleavage. However, reactions involving N-centered radicals are also prominent. Copper-catalyzed reactions of N-monosubstituted hydrazones with carbon tetrabromide have been shown to involve N-centered radical intermediates. mdpi.com These intermediates can then follow competitive pathways, including oxidation to form diazadienes or fragmentation to eliminate aryl radicals. mdpi.com

The identification and study of these transient radical intermediates often employ techniques like Electron Spin Resonance (ESR) spectroscopy, either directly or through spin trapping. nih.gov The toxic effects of some hydrazine compounds have been linked to their activation via free radical-mediated pathways. nih.gov

Key steps in radical reactions involving hydrazine derivatives include:

Initiation: Formation of a hydrazinyl radical through H-atom abstraction or oxidation.

Propagation: The initial radical reacts with other species to form new radicals, continuing the chain reaction.

Termination: Two radicals combine to form a stable, non-radical product.

Catalytic Transformations Involving this compound

This compound and its derivatives are versatile substrates in a variety of catalytic transformations, particularly those involving transition metals like palladium and copper. organic-chemistry.orgproquest.comberkeley.edursc.org These catalysts enable efficient bond formation and molecular rearrangements under mild conditions.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions involving hydrazine derivatives. organic-chemistry.org An efficient method for the N-arylation of hydrazides with aryl halides has been developed using a palladium catalyst with a MOP-type ligand. organic-chemistry.org This reaction tolerates a wide range of functional groups and produces N-aryl hydrazides in good yields. organic-chemistry.org More broadly, Pd-catalyzed C-N coupling of hydrazine itself with (hetero)aryl chlorides and bromides can be achieved with very low catalyst loadings (as low as 100 ppm) using KOH as the base. berkeley.edunih.gov

Furthermore, palladium catalysts are effective in rearrangement reactions of N-tosylhydrazones that bear allyl ether groups, leading to trans-olefin-substituted sulfonylhydrazones. frontiersin.orgnih.gov Palladium has also been used to catalyze three-component reactions between N-tosyl hydrazones, isonitriles, and amines to construct amidine frameworks. rsc.org

Copper-Catalyzed Reactions: Copper catalysts are also prominent in transformations of allylhydrazine derivatives. A notable example is the copper(II) chloride-promoted tandem C-C and C-Cl bond-forming organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of N-allylhydrazones. proquest.com This reaction provides a reliable route to synthesize homoallylic chlorides. proquest.com Copper catalysis has also been employed in the synthesis of N',N'-diaryl acylhydrazines from aldehydes and aryl hydrazines, where air serves as the oxidant. rsc.org Other copper-catalyzed reactions include the formation of α-alkoxycycloalkenones from N-tosylhydrazones and the oxidation of hydrazones to diazo compounds. nih.govnih.gov

The table below summarizes representative catalytic transformations involving hydrazine derivatives.

| Catalyst System | Substrate Type | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Palladium / MOP-type ligand | Hydrazides / Aryl Halides | N-Arylation | N-Aryl Hydrazides | organic-chemistry.org |

| Pd(PPh₃)₄ / K₂CO₃ | N-Tosylhydrazones with Allyl Ethers | Rearrangement | Trans-Olefin-Substituted Sulfonylhydrazones | frontiersin.orgnih.gov |

| Copper(II) Chloride | N-Allylhydrazones | organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement / Chlorination | Homoallylic Chlorides | proquest.com |

| Copper Catalyst / Air | Aldehydes / Aryl Hydrazines | Multi-component C-N Coupling | N',N'-Diaryl Acylhydrazines | rsc.org |

| Palladium / Josiphos ligand / KOH | Hydrazine / Aryl Halides | C-N Coupling | Aryl Hydrazines | berkeley.edunih.gov |

Kinetic and Thermodynamic Control in Reactions

The outcome of chemical reactions involving this compound can be governed by either kinetic or thermodynamic control, depending on the reaction conditions. This distinction is crucial when competing reaction pathways lead to different products.

The rate of a chemical reaction involving allylhydrazine or its derivatives is influenced by several factors, including reactant concentration, temperature, pH, and the presence of catalysts. Kinetic studies of reactions involving hydrazine derivatives, such as the formation of hydrazones, provide insight into these factors.

Factors Influencing Reaction Kinetics:

pH: The rate of hydrazone formation is highly pH-dependent. The rate-limiting step at neutral pH is typically the dehydration of the tetrahedral intermediate. nih.gov The reaction is often catalyzed by acids. nih.gov However, for triazine-substituted hydrazones, protonation of the triazine ring at low pH can retard the hydrolysis rate compared to acetyl hydrazones. nih.gov

Reactant Structure: The electronic properties of the reactants significantly affect reaction rates. For hydrazone formation, carbonyl compounds with neighboring acid/base groups react at accelerated rates. nih.gov Similarly, a hydrazine with a neighboring carboxylic acid group also reacts faster. nih.gov Electron-withdrawing groups on the electrophile can increase the reaction rate. researchgate.net

Temperature: Increasing the temperature generally increases the reaction rate, as described by the Arrhenius equation. This is a key factor in shifting the balance from kinetic to thermodynamic control.

Catalysts: As discussed in section 3.6, transition metal and acid catalysts can dramatically increase reaction rates and influence selectivity.

Kinetic studies on the reactions of various hydrazines with electrophiles have been conducted to determine nucleophilicity parameters. acs.orgresearchgate.net Such studies show that the relative reactivities of different substituted hydrazines are similar in both water and acetonitrile (B52724), despite a large difference in the absolute rates. acs.orgresearchgate.net

ΔG = ΔH - TΔS

In situations with competing reaction pathways, the product distribution can be dictated by either the fastest-forming product (the kinetic product ) or the most stable product (the thermodynamic product ).

Kinetic Control: At lower temperatures and shorter reaction times, the reaction is typically under kinetic control. The major product is the one formed via the pathway with the lowest activation energy.

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible. An equilibrium is established, and the major product is the most thermodynamically stable one, regardless of the activation energy required to form it.

This principle is well-illustrated in the Diels-Alder reaction of cyclopentadiene (B3395910) with furan, where the less stable endo isomer is the kinetic product formed at room temperature, while the more stable exo isomer is the thermodynamic product formed at 81 °C with longer reaction times. While specific thermodynamic data for this compound reactions are scarce in the literature, the principles of kinetic versus thermodynamic control are fundamental to understanding its reactivity, especially in rearrangement reactions where multiple isomers can be formed.

Derivatization and Advanced Structural Modification

Synthesis of Substituted Hydrazone Derivatives

The reaction of allylhydrazine (B1197363), typically liberated from its hydrochloride salt, with aldehydes and ketones provides a straightforward route to substituted allylhydrazones. This condensation reaction is a fundamental process in hydrazine (B178648) chemistry, involving the nucleophilic attack of the primary amine group of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). wikipedia.orgquora.com

The general reaction is as follows:

R1(R2)C=O + H₂NNHCH₂CH=CH₂ → R1(R2)C=NNHCH₂CH=CH₂ + H₂O

The rate and efficiency of hydrazone formation can be influenced by several factors, including the electronic properties of the carbonyl compound. Electron-deficient aldehydes and ketones tend to react more rapidly than electron-rich ones. nih.gov The reaction is typically catalyzed by acid, and the use of allylhydrazine hydrochloride can provide the necessary acidic environment.

The resulting allylhydrazones are stable compounds and important intermediates for further synthesis, such as in the formation of heterocyclic rings or as ligands in coordination chemistry. wikipedia.org The presence of the allyl group within the hydrazone structure offers an additional site for functionalization.

| Carbonyl Compound | R1 | R2 | Resulting Hydrazone Structure (with Allylhydrazine) |

|---|---|---|---|

| Acetaldehyde | CH₃ | H | CH₃(H)C=NNHCH₂CH=CH₂ |

| Acetone (B3395972) | CH₃ | CH₃ | (CH₃)₂C=NNHCH₂CH=CH₂ |

| Benzaldehyde | C₆H₅ | H | C₆H₅(H)C=NNHCH₂CH=CH₂ |

| Cyclohexanone | (CH₂)₅ | (CH₂)₅C=NNHCH₂CH=CH₂ |

Formation of Heterocyclic Systems (e.g., Pyrazoles, Pyrazolidines, Isoxazolidines)

The dual functionality of allylhydrazine makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

Pyrazoles: Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms. A common and effective method for their synthesis is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. hilarispublisher.com When this compound is used, it reacts with compounds like acetylacetone (B45752) or benzoylacetone (B1666692) to form 1-allyl-substituted pyrazoles. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. nih.govorganic-chemistry.org Microwave-assisted synthesis has been shown to be an efficient method for this transformation, sometimes even without the need for a base or other additives. nih.gov

Pyrazolidines (and Pyrazolines): Pyrazolidines are the saturated analogs of pyrazoles, while pyrazolines are the partially saturated versions. These can be synthesized by reacting allylhydrazine with α,β-unsaturated carbonyl compounds, such as chalcones. dergipark.org.tr The reaction typically involves a Michael addition of the hydrazine to the double bond, followed by intramolecular cyclization. The resulting pyrazoline can then be reduced to a pyrazolidine (B1218672) if desired. The [3+2] cycloaddition of nitrile imines (which can be generated from hydrazones) with alkenes is another powerful method to construct the pyrazoline ring. koreascience.kr

Isoxazolidines: Isoxazolidines are five-membered saturated heterocycles containing both nitrogen and oxygen atoms. The most prevalent route to isoxazolidines is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene (a dipolarophile). nih.govjchps.com In this context, the allyl group of allylhydrazine or its derivatives can serve as the alkene component. The nitrone can be generated separately. This cycloaddition is a powerful tool for creating complex cyclic systems with control over stereochemistry. nih.gov

| Heterocycle | General Structure | Typical Co-reactant for Allylhydrazine | Key Reaction Type |

|---|---|---|---|

| Pyrazole |  | 1,3-Dicarbonyl Compound (e.g., Acetylacetone) | Cyclocondensation |

| Pyrazolidine |  | α,β-Unsaturated Carbonyl (e.g., Chalcone) | Michael Addition/Cyclization |

| Isoxazolidine |  | Nitrone (Allyl group acts as dipolarophile) | 1,3-Dipolar Cycloaddition |

Regioselectivity and Stereoselectivity in Derivatization Reactions

When synthesizing substituted heterocycles, controlling the orientation of substituents (regioselectivity) and their spatial arrangement (stereoselectivity) is crucial.

Regioselectivity: In organic chemistry, regioselectivity refers to the preference of a reaction to form one constitutional isomer over another. youtube.com In the context of allylhydrazine, this is particularly relevant in pyrazole synthesis when an unsymmetrical 1,3-dicarbonyl compound is used. The initial condensation can occur at either of the two carbonyl groups, potentially leading to two different regioisomeric pyrazoles. The outcome is often governed by the relative reactivity of the carbonyl groups (e.g., a ketone versus an ester) and the reaction conditions, such as pH. nih.gov The choice of solvent and catalyst can also play a critical role in directing the reaction towards a single, desired regioisomer. organic-chemistry.org For instance, studies on [3+2] cycloaddition reactions to form pyrazolines have demonstrated that the electronic nature of the substituents can significantly influence the regiochemical outcome. koreascience.kr

Stereoselectivity: Stereoselectivity is the property of a chemical reaction that leads to the preferential formation of one stereoisomer over another. wikipedia.orgpharmaguideline.com This is highly relevant for reactions involving the chiral center that can be created during the formation of heterocyclic rings like pyrazolidines and isoxazolidines. For example, in the 1,3-dipolar cycloaddition to form isoxazolidines, the nitrone can approach the allyl double bond in different ways, potentially leading to diastereomeric products. The stereochemical outcome can be influenced by steric hindrance, the use of chiral catalysts, or the inherent chirality of the reactants, allowing for diastereoselective or even enantioselective transformations. wvu.edunih.gov

Synthesis of Polyfunctional Allylhydrazine Analogs

The presence of two distinct reactive sites in allylhydrazine allows for the synthesis of complex, polyfunctional analogs. libretexts.org These are molecules that incorporate multiple functional groups, which can be achieved by sequential or orthogonal chemical transformations.

For instance, the allyl double bond can be subjected to a variety of addition reactions before or after the modification of the hydrazine group.

Oxidation: The double bond can be oxidized to form an epoxide (using a peroxy acid) or a diol (using osmium tetroxide or potassium permanganate).

Halogenation: Addition of halogens (e.g., Br₂) across the double bond yields a dihalo derivative.

Simultaneously, the hydrazine moiety can be derivatized.

Acylation: Reaction with acyl chlorides or anhydrides can form N-acylallylhydrazines.

Cyclization: As discussed previously, the hydrazine can be used to form a heterocyclic ring.

By combining these transformations, a wide range of polyfunctional molecules can be accessed. For example, one could first form an allylhydrazone, then perform a dihydroxylation reaction on the allyl group. This would result in a molecule containing a hydrazone moiety and a vicinal diol, a scaffold with significant potential for further chemical elaboration. The synthesis of such compounds is a key strategy in building molecular complexity from simple starting materials. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Complex Structure Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual nuclei, and the connectivity between atoms.

For Allylhydrazine (B1197363) hydrochloride, one-dimensional (1D) NMR experiments like ¹H and ¹³C NMR provide the initial, fundamental structural data.

¹H NMR: The proton spectrum of Allylhydrazine hydrochloride would display distinct signals corresponding to the allyl group's vinyl protons (-CH=CH₂) and the methylene (B1212753) protons (-CH₂-), as well as signals for the hydrazine (B178648) protons (-NH-NH₂). The chemical shifts (δ) and spin-spin coupling constants (J) reveal through-bond connectivity. For instance, the complex splitting patterns of the vinyl protons are diagnostic of the -CH=CH₂ system.

¹³C NMR: The carbon spectrum would show three signals for the three distinct carbon atoms of the allyl group, with chemical shifts indicating their electronic environment (sp² hybridized carbons of the double bond and the sp³ hybridized methylene carbon).

Two-dimensional (2D) NMR experiments are employed for more complex structure assignment and mechanistic studies involving derivatives of this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, confirming the sequence of protons within the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s). nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the complete molecular skeleton, especially in more complex derivatives. nih.govnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): For larger derivatives, NOESY can provide through-space correlations between protons that are close in proximity, offering insights into the molecule's preferred conformation and stereochemistry. ipb.pt

In mechanistic studies, NMR can be used to monitor the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals over time, potentially identifying transient intermediates.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Allylhydrazine Moiety This is an interactive data table. Select headers to sort.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | -CH ₂-NH- | ~3.4 - 3.6 | Doublet | ~6.5 |

| ¹H | -CH =CH₂ | ~5.8 - 6.0 | Ddt | ~17.0, 10.0, 6.5 |

| ¹H | -CH=CH ₂ (trans) | ~5.2 - 5.4 | Doublet | ~17.0 |

| ¹H | -CH=CH ₂ (cis) | ~5.1 - 5.3 | Doublet | ~10.0 |

| ¹³C | -C H₂-NH- | ~50 - 55 | - | - |

| ¹³C | -C H=CH₂ | ~130 - 135 | - | - |

Mass Spectrometry (MS and GC-MS) for Reaction Monitoring and Product Identification Beyond Basic Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture.

For a polar and thermally labile compound like this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is often required to increase volatility and thermal stability. researchgate.net A common approach for hydrazines is to react them with a ketone, such as acetone (B3395972), to form a stable hydrazone. researchgate.net The resulting allylhydrazone can be readily analyzed by GC-MS.

In a research context, GC-MS is invaluable for:

Reaction Monitoring: Aliquots can be taken from a reaction mixture at different time points, derivatized, and injected into the GC-MS. This allows for the tracking of the consumption of starting materials and the formation of products and by-products, providing a detailed profile of the reaction progress. durham.ac.uk

Product Identification: The mass spectrum of each separated component provides a molecular fingerprint. The molecular ion peak (M⁺) confirms the molecular weight of the product, while the fragmentation pattern gives structural clues that help in its identification. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula.

Techniques like Parallel Reaction Monitoring (PRM) on high-resolution mass spectrometers offer a targeted approach for quantifying specific products with high selectivity and sensitivity, moving beyond simple identification to precise measurement. nih.govnih.govfrontiersin.orgmdpi.com

Table 2: Expected Key Mass Fragments for Acetone Allylhydrazone (Derivatized Allylhydrazine) This is an interactive data table. Select headers to sort.

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 112 | [M]⁺ | C₆H₁₂N₂ | Molecular Ion |

| 97 | [M - CH₃]⁺ | C₅H₉N₂ | Loss of a methyl group from acetone moiety |

| 71 | [C₃H₅N₂]⁺ | C₃H₅N₂ | Fragment containing the hydrazine backbone |

X-Ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination of Derivatives

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ipb.pt While obtaining suitable single crystals of this compound itself may be challenging, its derivatives formed in chemical reactions can often be crystallized and analyzed.

This technique provides unambiguous information on:

Molecular Structure: It yields precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

Absolute Stereochemistry: For chiral derivatives, anomalous dispersion methods can be used to determine the absolute configuration (R/S) of stereocenters without ambiguity, which is crucial in pharmaceutical and biological research. nih.gov

Crystal Packing: The analysis reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces.

The data obtained from an X-ray crystal structure analysis serves as the "gold standard" for structural validation, against which data from other spectroscopic methods can be compared.

Table 3: Representative Data from a Hypothetical X-Ray Crystallographic Analysis of an Allylhydrazine Derivative This is an interactive data table. Select headers to sort.

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell |

| Space Group | P2₁/c | The symmetry elements within the unit cell |

| a (Å) | 10.123 | Unit cell dimension |

| b (Å) | 8.456 | Unit cell dimension |

| c (Å) | 12.789 | Unit cell dimension |

| β (°) | 98.76 | Unit cell angle |

| C=C Bond Length (Å) | 1.335 | Double bond length in the allyl group |

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Functional Group Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can also provide information about molecular conformation. nih.gov

FTIR and Raman are complementary techniques. In general, vibrations that cause a change in the dipole moment are IR active, while vibrations that cause a change in polarizability are Raman active.

For this compound, key functional groups and their expected vibrational frequencies include:

N-H stretching: The hydrazine group (-NHNH₃⁺) will show characteristic stretching vibrations, typically in the 3200-3400 cm⁻¹ region.

C-H stretching: The sp² C-H bonds of the vinyl group appear above 3000 cm⁻¹, while the sp³ C-H bonds of the methylene group appear just below 3000 cm⁻¹.

C=C stretching: A sharp band around 1645 cm⁻¹ is a clear indicator of the carbon-carbon double bond in the allyl group. researchgate.net

N-H bending: Bending vibrations for the amine/ammonium group are expected in the 1500-1650 cm⁻¹ region.

These techniques are particularly useful for conformational analysis of derivatives. Changes in the local environment or molecular conformation can lead to shifts in the position and intensity of vibrational bands, providing insights into structural changes upon binding or reaction. nih.gov

Table 4: Characteristic Vibrational Frequencies for this compound This is an interactive data table. Select headers to sort.

| Functional Group | Vibrational Mode | Expected FTIR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) |

|---|---|---|---|

| -NH₃⁺ | Symmetric/Asymmetric Stretch | 3200 - 3400 (Broad) | Weak |

| =C-H | Stretch | 3010 - 3095 | Strong |

| -CH₂- | Stretch | 2850 - 2960 | Strong |

| C=C | Stretch | 1640 - 1650 | Very Strong |

| -NH₃⁺ | Bending (Scissoring) | 1500 - 1650 | Weak |

| -CH₂- | Bending (Scissoring) | ~1465 | Medium |

Chromatographic Methods (HPLC, UPLC) for Purity Analysis and Reaction Mixture Component Separation in Research

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for separating complex mixtures and quantifying the purity of chemical compounds. nih.gov These methods are routinely used in research and quality control settings.

A reversed-phase HPLC (RP-HPLC) method is typically employed for the analysis of polar compounds like this compound.

Methodology: The separation is achieved on a nonpolar stationary phase (e.g., a C18 column) with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a buffer to control pH. pensoft.net Detection is commonly performed using an ultraviolet (UV) detector, as the double bond in the allyl group provides a chromophore.

Purity Analysis: A sample of this compound is dissolved and injected into the HPLC system. The resulting chromatogram shows a major peak for the compound and potentially smaller peaks for any impurities. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. nih.govjddtonline.info

Reaction Mixture Separation: HPLC is also used to separate the components of a reaction mixture for analysis. By comparing the retention times of the peaks with those of known standards, one can identify reactants, products, and by-products.

UPLC is a more modern technique that uses smaller particle sizes in the column, allowing for faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. nih.gov

Table 5: Example Data from a Hypothetical RP-HPLC Purity Analysis of this compound This is an interactive data table. Select headers to sort.

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 2.15 | 15,430 | 0.41 | Impurity A |

| 2 | 3.88 | 3,725,980 | 99.21 | Allylhydrazine HCl |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic structure and predicting the reactivity of molecules. For compounds like allylhydrazine (B1197363) and its derivatives, DFT has been widely employed to elucidate key molecular properties.

Electronic Structure: Studies on hydrazine (B178648) derivatives using DFT, often at the B3LYP/6-31G(d,p) level of theory, are used to optimize molecular geometries and analyze electronic properties. Key parameters such as atomic charges, the distribution of electronic density, electrostatic potentials, and dipole moments are thoroughly investigated. For allylhydrazine, calculations would reveal the polarization effects between the electron-rich allyl group and the hydrazine moiety, which significantly influences the molecule's stability and reactivity.

Reactivity: DFT-based descriptors are used to predict and rationalize the chemical reactivity of molecules. researchgate.net Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω), quantify the molecule's resistance to change in its electron distribution and its ability to accept electrons. mdpi.com

Molecular Electrostatic Potential (MEP) maps are particularly useful for identifying reactive sites. mdpi.com In a molecule like allylhydrazine, the MEP would highlight regions of negative potential, likely around the nitrogen atoms of the hydrazine group, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential would indicate sites for nucleophilic attack. mdpi.com Theoretical studies on the reactivity of (π-allyl)molybdenum complexes have shown that the reactivity of the allyl carbons (central vs. terminal) can be evaluated by analyzing their local electron-accepting ability, a concept transferable to the study of allylhydrazine. researchgate.netfigshare.com

The following table summarizes key electronic properties that are typically calculated for hydrazine derivatives using DFT and their significance in predicting reactivity.

| Calculated Property | Significance | Typical Computational Method |

| HOMO Energy | Indicates the ability to donate an electron. Higher energy suggests greater electron-donating capacity. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| LUMO Energy | Indicates the ability to accept an electron. Lower energy suggests greater electron-accepting capacity. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Gap (ΔE) | A measure of chemical reactivity and stability. A smaller gap suggests higher reactivity. | Calculated from HOMO and LUMO energies |

| Dipole Moment (μ) | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. | DFT (e.g., B3LYP/6-31G(d,p)) |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. | Calculated from the optimized geometry |

| Global Hardness (η) | Measures resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap. | η ≈ (ELUMO - EHOMO) / 2 |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. | ω = μ2 / 2η (where μ is electronic chemical potential) |

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathway Exploration

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, providing insights into conformational dynamics and the exploration of potential reaction pathways.

Conformational Analysis: For a flexible molecule like allylhydrazine, MD simulations can map its conformational landscape. Early ab initio calculations on hydrazine revealed its equilibrium conformation to have a dihedral angle of 95°. doi.org The studies also calculated the energy barriers for pyramidal inversion at a nitrogen atom (6.1 kcal/mol) and for rotation around the N-N bond (syn barrier: 12.0 kcal/mol, anti barrier: 1.6 kcal/mol). doi.org The presence of the bulkier allyl group in allylhydrazine would be expected to influence these rotational barriers and favor specific conformations to minimize steric hindrance. MD simulations can model these dynamics over time, revealing the preferred spatial arrangements of the molecule in different environments (e.g., in the gas phase or in solution). researchgate.netuni-paderborn.de

Reaction Pathway Exploration: MD simulations are instrumental in exploring the initial stages of chemical reactions. By simulating the interactions between allylhydrazine hydrochloride and other reactants at the molecular level, researchers can observe the formation of pre-reaction complexes and identify potential reaction coordinates. mdpi.com This is particularly valuable for understanding complex processes like decomposition or polymerization. For instance, MD simulations have been used to investigate the structural and electronic properties of the hydrazine molecule in the liquid phase, providing data that is crucial for building accurate reaction models. uni-paderborn.de In the context of allylic systems, MD simulations have been employed to rationalize the enantioselectivity of enzymes that catalyze reactions on allyl alcohols, demonstrating the method's utility in understanding stereochemical outcomes. acs.org The synergy of MD with quantum mechanics (QM/MM methods) allows for the study of bond-breaking and bond-forming events, providing a dynamic picture of the reaction pathway that complements the static view from DFT calculations of transition states. escholarship.org

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a cornerstone for the detailed elucidation of chemical reaction mechanisms, providing information on intermediates, transition states, and reaction energetics that are often difficult to capture experimentally. rsc.orgresearchgate.net

The reactivity of the allyl group is also a subject of computational investigation. Studies on the reaction of allylsilanes with carbonyl compounds showed that the reaction proceeds through a transition state involving a pentacoordinated silicon species. acs.org DFT has also been used to guide the understanding of polymerization mechanisms for allyl monomers, such as the radical-mediated [3+2] cyclization of allyl ether. nih.gov

By applying these established computational approaches to this compound, one could investigate a variety of its potential reactions. For example, a computational study of its thermal decomposition could identify the initial bond-scission events (e.g., C-N, N-N, or C-C bonds) and map the subsequent reaction cascade leading to final products.

Predictive Studies on this compound Derivatives

Computational chemistry plays a significant predictive role, especially in the design of new molecules with desired properties. For derivatives of allylhydrazine, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are particularly relevant.

QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or other properties. wildlife-biodiversity.com These models rely on molecular descriptors, which are numerical values representing different aspects of a molecule's structure and electronic properties, often calculated using quantum chemical methods like DFT. wildlife-biodiversity.comresearchgate.net

For hydrazine derivatives, QSAR and 3D-QSAR models have been successfully developed to predict various biological activities, including larvicidal, antitumor, and anti-influenza activities. bohrium.comrsc.orgnih.gov For example, a study on diacyl-hydrazine derivatives found that electrostatic and hydrophobic properties were significant contributors to their biological activity. bohrium.com The reliability of these models is validated statistically, often through cross-validation techniques, to ensure their predictive power for new, untested compounds. bohrium.comrsc.org

In the context of designing new derivatives of this compound, a typical QSAR workflow would involve:

Synthesizing or computationally designing a series of derivatives with systematic structural modifications.

Calculating a range of molecular descriptors for each derivative.

Experimentally measuring a target property (e.g., IC₅₀ value for enzyme inhibition).

Using statistical methods to build a model that links the descriptors to the measured activity.

Using the validated model to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis.

The table below lists common types of molecular descriptors used in QSAR studies of hydrazine-related compounds.

| Descriptor Type | Examples | Information Provided |

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Describes the electronic distribution and susceptibility to reaction. |

| Steric | Molecular volume, Surface area, Molar refractivity | Describes the size and shape of the molecule, relevant for receptor binding. |

| Hydrophobic | LogP (Partition coefficient) | Describes the molecule's affinity for nonpolar vs. polar environments. |

| Topological | Connectivity indices (e.g., Kier & Hall) | Encodes information about atomic connectivity and branching. |

| Thermodynamic | Heat of formation, Total energy | Describes the stability of the molecule. |

Development of New Theoretical Models Applied to Hydrazine and Allylic Systems

Computational studies on specific molecules like hydrazine and allylic compounds not only provide insights into their behavior but also contribute to the broader development and refinement of theoretical models in chemistry. mdpi.comresearchgate.net

The investigation of hydrazine-based fuels, for instance, has driven the development of more accurate and detailed chemical kinetic models for combustion and decomposition. mdpi.comnasa.gov These models, which consist of numerous elementary reactions and their corresponding rate constants, are often built and refined using data from high-level quantum chemical calculations. mdpi.comrepec.org The synergy between computational predictions and experimental results is crucial for validating and improving these complex theoretical frameworks. mdpi.com

Similarly, theoretical studies of reactions involving allylic systems have advanced the understanding of reaction selectivity (chemo-, regio-, and stereoselectivity). researchgate.netacs.org Computational analysis of catalytic cycles, such as the iridium-catalyzed allyl-allyl coupling, can reveal the subtle non-covalent interactions and steric factors that govern the reaction's outcome. researchgate.net These detailed mechanistic insights, made possible by modern DFT and other methods, help in the development of new predictive models for catalysis, guiding the design of more efficient and selective catalysts. acs.org The ongoing development of DFT functionals and other quantum chemical methods continues to improve the accuracy of these predictions, further enhancing their impact on the rational design of molecules and reactions. rsc.org

Applications in Chemical Synthesis and Materials Science Non Biological

As a Versatile Building Block in Organic Synthesis

Allylhydrazine (B1197363) is recognized as a versatile building block in organic synthesis, primarily due to the distinct reactivity of its two key functional groups: the hydrazine (B178648) core and the terminal allyl double bond. umich.eduresearchgate.net Substituted hydrazines, including allylhydrazine, are utilized as parent substances for the synthesis of more complex target compounds. umich.eduresearchgate.net

The versatility of allylhydrazine stems from these features:

The Hydrazine Moiety: The two nitrogen atoms provide nucleophilic sites that can react with various electrophiles. This is fundamental to its role in forming heterocyclic rings and other nitrogen-containing structures.

The Allyl Group: The carbon-carbon double bond offers a site for a multitude of reactions. It can participate in various addition reactions, couplings, and oxidations, allowing for extensive derivatization. umich.eduresearchgate.net

The synthesis of pure allylhydrazine can be challenging. The classical method, involving the allylation of hydrazine hydrate (B1144303) with an allyl halide (bromide or chloride), often results in a mixture of mono- and di-allylated products that are difficult to separate due to their similar physicochemical properties. umich.eduresearchgate.net More advanced methods, such as those employing a protecting group strategy with tri-Boc-hydrazine, have been developed to overcome these limitations, enabling the selective synthesis of allylhydrazine in high yield. umich.eduresearchgate.net This improved access to the pure compound enhances its utility as a reliable building block.

Precursor for Complex Organic Molecules

Building upon its versatility, allylhydrazine hydrochloride is an effective precursor for the construction of more elaborate molecular architectures. Organic synthesis is the science of constructing complex molecules from simpler ones, and allylhydrazine serves as an excellent starting point for such endeavors. umich.eduresearchgate.net Its ability to undergo sequential or one-pot reactions at both the hydrazine and allyl functionalities allows for the systematic assembly of complex structures.

For instance, the hydrazine group can first be used to construct a core heterocyclic system. Subsequently, the allyl group's double bond remains available for further functionalization. This "orthogonal" reactivity is highly valuable in multi-step syntheses. The double bond can be transformed via reactions such as epoxidation, dihydroxylation, ozonolysis, or polymerization, each route leading to a different class of complex derivatives. nih.gov

Role in the Synthesis of Heterocyclic Compounds

A primary application of hydrazines and their salts in organic synthesis is the construction of heterocyclic compounds. Arylhydrazines are widely used for the synthesis of biologically active molecules such as indoles, pyrazoles, and triazoles. nih.govbeilstein-journals.org this compound can be expected to participate in similar cyclization reactions.

The typical reaction pattern involves the condensation of the hydrazine moiety with a molecule containing two electrophilic sites, such as a 1,3-diketone, to form five-membered rings like pyrazoles. journalagent.com Similarly, reactions with other appropriate precursors can yield different heterocyclic systems. For example, studies have shown that arylhydrazine hydrochlorides can be used directly in condensation reactions to form hydrazones, which then undergo rearrangement and cyclization to produce 1,2,3-triazoles. beilstein-journals.org The use of the hydrochloride salt is often advantageous in these synthetic procedures.

| Heterocyclic System | General Precursor | Role of Hydrazine Moiety |

| Pyrazoles | 1,3-Dicarbonyl compounds | Acts as a dinucleophile, condensing to form the five-membered ring. journalagent.com |

| 1,2,3-Triazoles | Isoxazolones (via hydrazone intermediate) | Participates in condensation and subsequent Boulton–Katritzky rearrangement. beilstein-journals.org |

| Thiazolidinones | α-Haloacetylchloride and isothiocyanate | Acts as a nucleophile in a multi-component reaction to build the heterocyclic core. researchgate.net |

Use as a Reagent in Specific Synthetic Transformations

Beyond its role as a structural precursor, this compound can be employed as a specific reagent to introduce the allyl-hydrazinyl functional group into a molecule. The reactivity of hydrazine derivatives is leveraged in numerous named reactions and synthetic transformations. For example, various catalytic methods, including palladium-catalyzed reactions, are used for the reductive alkylation of hydrazines or for C-N bond coupling. organic-chemistry.org

Allylhydrazine can act as a nucleophile in substitution reactions. Palladium-catalyzed allylic substitution of allyl acetates with arylhydrazines, for instance, provides access to N,N-disubstituted hydrazines under mild conditions. organic-chemistry.org In a similar vein, allylhydrazine could be used to introduce the allyl group onto a suitable substrate. These transformations are key steps in building molecular complexity and demonstrate the compound's utility as a versatile synthetic tool.

Applications in Advanced Materials Science (e.g., Catalysis, Polymers, Perovskites)

The unique bifunctionality of this compound also makes it a candidate for applications in materials science, where reactive organic molecules are used to build larger, functional architectures.

Hydrazine derivatives are common precursors for ligands used in organometallic chemistry and catalysis. By reacting allylhydrazine with an appropriate aldehyde or ketone, an allyl-substituted hydrazone can be formed. This hydrazone can then act as a ligand, coordinating to a metal center through its nitrogen atoms to form a metal complex.

The key advantage of using allylhydrazine is that the resulting ligand contains a pendant allyl group. This double bond can be used for several purposes:

Tuning Electronic Properties: The allyl group can be chemically modified to alter the electronic properties of the ligand, thereby tuning the catalytic activity of the metal complex.

Immobilization: The allyl group provides a reactive handle to graft the entire metal complex onto a solid support, such as a polymer or silica, creating a heterogeneous catalyst that is easily recoverable.

Polymerization: The ligand-metal complex itself can be a monomer for polymerization, leading to metallopolymers with interesting catalytic or electronic properties.

The reactivity of the allyl group is particularly useful in polymer science. Allyl-functionalized monomers can be polymerized through free-radical polymerization or other methods like addition polymerization. researchgate.netlibretexts.org The hydrochloride salt of a related compound, allylamine, has been shown to undergo free-radical polymerization in aqueous media. researchgate.net This suggests that this compound could be used similarly to create functional polymers where the hydrazine moiety is part of the repeating unit.

These resulting polymers, such as poly(allylhydrazine), would be highly functional scaffolds. The pendant hydrazine groups along the polymer backbone could be used for post-polymerization modification, for example, by reacting them with aldehydes to attach a wide range of functional side chains. nih.govrsc.org This approach allows for the creation of a library of functional polymers from a single polymeric precursor.

Furthermore, allylhydrazine can serve as a precursor for the organic linkers used in the construction of Metal-Organic Frameworks (MOFs). rsc.orgnih.gov MOFs are crystalline, porous materials built from metal ions or clusters connected by organic ligands. rsc.orgmdpi.com A common strategy involves synthesizing a heterocyclic molecule, such as a triazole or pyrazole (B372694), that also contains coordinating groups like carboxylates. universityofcalifornia.edu Allylhydrazine could be used to synthesize the core heterocycle, which, after further modification, could serve as the organic linker to build novel MOF structures with tailored pore sizes and chemical properties for applications in gas storage or drug delivery. nih.govuniversityofcalifornia.edu

Reducing Agent in Materials Science (e.g., Perovskite Precursor Solutions)

The instability of certain metal ions, such as tin(II) (Sn²⁺) in tin-based perovskites, presents a major challenge as it can easily oxidize to tin(IV) (Sn⁴⁺), leading to performance degradation. The introduction of reducing agents into the precursor solution is a critical strategy to mitigate this issue.

Detailed research on various hydrazine derivatives has demonstrated their effectiveness. For instance, benzylhydrazine hydrochloride (BHC) has been successfully employed as a reductant in perovskite precursor solutions. It effectively reduces iodine (I₂) back to iodide (I⁻), preventing the degradation of the precursor ink and the formation of charge traps in the perovskite film. This stabilization of the precursor solution is crucial for the large-scale manufacturing of perovskite solar cells.

Similarly, hydrazine dihydrochloride has been introduced as an additive in tin-based perovskite precursor solutions. Its primary function is to inhibit the oxidation of Sn²⁺ to Sn⁴⁺, which is a key factor in improving the power conversion efficiency and long-term stability of tin-based perovskite solar cells. The addition of hydrazine dihydrochloride has been shown to enhance device performance and reproducibility. Another example is the use of DL-Serine Hydrazide Hydrochloride , which contains a reducing hydrazine group that reacts with iodine to reduce it to iodide ions, thus inhibiting its escape and preventing device degradation.

Based on the known reactivity of the hydrazine functional group, it is plausible that this compound could serve a similar role as a reducing agent in perovskite precursor solutions. The hydrazine moiety (-NHNH₂) in this compound can be oxidized, and in the process, reduce susceptible metal cations or other oxidized species within the precursor solution. The allyl group (CH₂=CH-CH₂-) might also influence its solubility and interaction with the perovskite precursors.

The general mechanism for a hydrazine derivative acting as a reducing agent in a perovskite precursor solution can be summarized as follows:

Inhibition of Metal Cation Oxidation: In tin-based perovskites, the hydrazine compound donates electrons to reduce any Sn⁴⁺ formed back to Sn²⁺, maintaining the desired oxidation state for the perovskite structure.